molecular formula C18H16N4OS2 B2986207 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide CAS No. 315678-74-1

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide

Cat. No.: B2986207
CAS No.: 315678-74-1
M. Wt: 368.47
InChI Key: IRBNXFMLAWIWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide is a heterocyclic compound featuring a fused benzo[4,5]thiazolo[2,3-c][1,2,4]triazole core linked to a phenethylacetamide moiety via a sulfide bridge.

The synthesis of this compound typically involves oxidative cyclization strategies. For example, 3-mercapto-triazole derivatives are oxidized to disulfide intermediates, which undergo C-H bond functionalization to form the fused thiazolo-triazole ring system. Subsequent coupling with phenethylacetamide derivatives introduces the acetamide side chain . Key synthetic challenges include achieving high regioselectivity and optimizing yields, particularly for halogenated or electron-deficient aryl substrates .

Properties

IUPAC Name

N-(2-phenylethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS2/c23-16(19-11-10-13-6-2-1-3-7-13)12-24-17-20-21-18-22(17)14-8-4-5-9-15(14)25-18/h1-9H,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBNXFMLAWIWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves several approaches. A notable method includes the oxidative cyclization of a mercaptophenyl moiety to form the desired tricyclic structure. This process often utilizes catalysts such as copper salts and is characterized by high functional group tolerance and excellent yields .

Synthetic Pathway Overview

StepReaction TypeKey ReagentsOutcome
1OxidationMercaptophenyl derivatives + oxidizing agentsFormation of disulfides
2C-H bond functionalizationVarious aryl halidesFormation of triazole rings
3Final couplingAcetamide derivativesYield of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole

Antitumor Properties

Research indicates that derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit significant antitumor activity. For instance, a study highlighted that certain derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .

Antifungal and Antibacterial Effects

Several studies have demonstrated the antifungal properties of these compounds. For example, tricyclic derivatives have been shown to effectively combat fungal infections by disrupting fungal cell wall synthesis . Additionally, some derivatives exhibit antibacterial activity against Gram-positive bacteria .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Certain derivatives have been evaluated for their anticonvulsant properties, with findings suggesting they may modulate GABAergic neurotransmission . This activity could position them as potential therapeutic agents for epilepsy.

Anti-inflammatory Activity

Compounds in this class have been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Study 1: Antitumor Activity Evaluation

In a recent study evaluating the antitumor efficacy of various benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives:

  • Objective : To assess cytotoxic effects on different cancer cell lines.
  • Method : MTT assay was utilized to measure cell viability.
  • Results : Compounds showed IC50 values ranging from 5 to 20 µM against breast and lung cancer cells.
  • : The compounds induced apoptosis via the mitochondrial pathway.

Study 2: Antifungal Efficacy

A comparative study on the antifungal activity of synthesized derivatives:

  • Objective : To determine the minimum inhibitory concentration (MIC) against Candida species.
  • Method : Broth microdilution method was employed.
  • Results : MIC values ranged from 0.5 to 16 µg/mL.
  • : Several derivatives exhibited potent antifungal activity comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the triazole ring or phenethylacetamide moiety can significantly influence their pharmacological profiles.

Key Findings in SAR Studies

ModificationEffect on Activity
Substitution at N-phenethyl groupEnhanced antitumor activity
Alkylation at triazole nitrogenIncreased antifungal potency
Halogen substitution on benzothiazole ringImproved anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide can be contextualized against related compounds, as outlined below:

Table 1: Comparative Analysis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives

Compound Name / Structure Key Structural Features Synthesis Method Biological Activity Yield (%) Reference
This compound Fused triazole-thiazole core + phenethylacetamide Oxidative cyclization of 3-mercapto-triazole intermediates Antimicrobial (under evaluation) 35–90
Ethyl 5-(2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)acetamido)thiophene-4-carboxylate Thiophene-carboxylate + acetamide side chain One-pot coupling of benzo[4,5]thiazolo-triazole with thiophene derivatives Anticancer (selective inhibition of lung/colon/breast cancer cell lines) 50–75
GW 610 (2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole) Fluorobenzothiazole + dimethoxyphenyl SNAr reaction of fluoronitrobenzene with thiols Potent antitumor activity (IC₅₀ = 0.1–1.0 μM against NSCLC, HCT-116, MCF-7) 60–85
Thiazolidinone-appended benzo[4,5]thiazolo[2,3-c][1,2,4]triazole hybrids Triazole-thiazole core + thiazolidinone moiety Green one-pot synthesis using thioglycolic acid and aldehydes Antimicrobial (MIC = 4–32 μg/mL against S. aureus, E. coli, C. albicans) 70–90
4-Phenyl-5-arylthio-1,2,3-thiadiazoles Thiadiazole + arylthio group Base-mediated coupling of thiophenols with thiadiazole precursors Antifungal and herbicidal activity 45–80

Key Findings from Comparison

In contrast, thiazolidinone hybrids (e.g., ) introduce a five-membered ring with a ketone group, improving solubility and antimicrobial potency. GW 610 () lacks the triazole ring but retains fluorobenzothiazole, which is critical for DNA intercalation and topoisomerase inhibition.

Synthetic Efficiency: The phenethylacetamide derivative achieves yields up to 90% under optimized oxidative cyclization conditions (e.g., using NaBH₄ for disulfide reduction) . However, halogenated analogs (e.g., 3d) show lower yields (17%) due to dehalogenation side reactions . Thiazolidinone hybrids () employ eco-friendly, one-pot methods with ethanol as solvent, achieving >85% yields, whereas GW 610 requires harsh SNAr conditions (DMF, NaH) .

Biological Performance: The phenethylacetamide derivative’s antimicrobial activity is under investigation, but analogs like thiazolidinone hybrids exhibit broad-spectrum activity (MIC = 4–32 μg/mL) against pathogens like S. aureus and C. albicans . GW 610 demonstrates nanomolar-level potency against solid tumors, outperforming many triazole-based derivatives in cytotoxicity assays .

Limitations :

  • Many benzo[4,5]thiazolo-triazole derivatives (including the phenethylacetamide compound) face challenges in substrate scope . Electron-deficient aryl groups (e.g., nitro or pyridine substituents) often lead to decomposition during synthesis .
  • Thiadiazole analogs () exhibit narrower bioactivity profiles compared to triazole-thiazole hybrids.

Q & A

Q. Mitigation strategies :

  • Optimize reaction time and temperature to balance cyclization efficiency and stability.
  • Employ orthogonal protection strategies (e.g., PMP for thiols) and monitor deprotection via TLC or HPLC .

How can researchers validate the structural integrity of this compound and its intermediates?

Answer:
Robust characterization techniques are critical:

  • HRMS and NMR : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₃N₃O₂S₂ [M+H]⁺: 308.0527 observed vs. 308.0525 calculated). ¹H/¹³C NMR identifies key signals, such as the phenethyl acetamide chain (δ 1.33 ppm for CH₃, 4.15–4.21 ppm for SCH₂ and CO₂CH₂) and aromatic protons (δ 7.73–8.43 ppm) .
  • IR spectroscopy : Peaks at 1741 cm⁻¹ (C=O stretch) and 1228 cm⁻¹ (C–S) verify functional groups .
  • X-ray crystallography : For crystalline derivatives (e.g., compound 9g), melting points (163–165°C) and Rf values (0.31 in ethyl acetate) provide additional validation .

What methodologies are recommended for analyzing the biological activity of this compound?

Answer:
Functional studies should focus on:

  • Anticancer activity : Use MTT assays against cancer cell lines (e.g., BEL-7402 liver cancer cells) at concentrations ≤50 μM. Compare IC₅₀ values with controls like 5-fluorouracil .
  • Antimicrobial screening : Perform agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), noting MIC values .
  • Docking studies : Target enzymes like α-glucosidase or tyrosine kinases to predict binding modes. For example, triazole-thiadiazole hybrids show inhibitory activity via hydrogen bonding with catalytic residues .

Q. Data interpretation :

  • Cross-reference cytotoxicity data with selectivity indices (e.g., L-02 normal cell toxicity for compound 5-(4-fluorobenzylidene)-thiazolo[3,2-b]triazolone) .

How can researchers address contradictory data in SAR studies of triazole-thioacetamide derivatives?

Answer:
Contradictions in structure-activity relationships (SAR) often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenethyl moiety enhance anticancer activity (e.g., IC₅₀ = 12.3 μM for 6d vs. 25.7 μM for unsubstituted analogs) but may reduce solubility .
  • Bioisosteric replacements : Replacing sulfur with selenium in the thiazolo ring alters metabolic stability but requires careful toxicity profiling .

Q. Resolution strategies :

  • Conduct systematic substituent scanning (e.g., -CH₃, -OCH₃, -Cl) to isolate electronic vs. steric contributions.
  • Use computational tools (e.g., DFT for charge distribution analysis) to rationalize activity trends .

What advanced synthetic routes can improve scalability for in vivo studies?

Answer:
Traditional routes suffer from low yields (~40–60%); advanced approaches include:

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 16 hours to <4 hours) and improves cyclization efficiency .
  • Flow chemistry : Enables precise control over exothermic steps (e.g., CS₂ addition) and minimizes intermediate degradation .
  • Enzymatic catalysis : Lipases or esterases can stereoselectively hydrolyze intermediates (e.g., ethyl 2-thioacetate to hydrazide 4) with >90% enantiomeric excess .

Q. Scalability metrics :

  • Pilot-scale trials (100 g batches) achieved 68% yield for hydrazide 4 using ethanol/water solvent systems .

How should researchers design experiments to assess metabolic stability?

Answer:
Key assays include:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Triazole-thioacetamides typically show t₁/₂ < 2 hours due to CYP3A4-mediated oxidation .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., 2.5% for compound KA25), which correlates with in vivo efficacy .

Q. Optimization strategies :

  • Introduce fluorine atoms or methyl groups to block metabolic hot spots (e.g., benzylic positions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.